molecular formula C31H20O2 B14561132 Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- CAS No. 62225-32-5

Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-

Cat. No.: B14561132
CAS No.: 62225-32-5
M. Wt: 424.5 g/mol
InChI Key: XNZBQPNBDUKYPY-UHFFFAOYSA-N
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Description

Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- is a complex organic compound that belongs to the class of indeno[2,1-b]pyran derivatives These compounds are known for their unique structural features, which include a fused ring system combining indene and pyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diphenylindeno[2,1-b]pyran with benzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with sodium hydroxide as the base. The mixture is heated to around 90°C for approximately 30 minutes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Disintegrin and Metalloprotease protein (ADAMTS-5), inhibiting their activity and thereby exerting anti-proliferative effects . The compound’s ability to interact with these targets is attributed to its unique structural features, which allow for effective binding and inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-
  • (4-(phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone

Uniqueness

Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- stands out due to its specific arrangement of phenyl groups and the indeno[2,1-b]pyran core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

62225-32-5

Molecular Formula

C31H20O2

Molecular Weight

424.5 g/mol

IUPAC Name

(2,4-diphenylindeno[2,1-b]pyran-9-yl)-phenylmethanone

InChI

InChI=1S/C31H20O2/c32-30(23-16-8-3-9-17-23)29-25-19-11-10-18-24(25)28-26(21-12-4-1-5-13-21)20-27(33-31(28)29)22-14-6-2-7-15-22/h1-20H

InChI Key

XNZBQPNBDUKYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C(=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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